1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-Methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide is a complex heterocyclic compound that features a unique arrangement of imidazole and pyrazole rings
Preparation Methods
The synthesis of 1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide involves multiple steps, typically starting with the preparation of the imidazole and pyrazole precursors. One common synthetic route includes the condensation of 1-methylimidazole with an appropriate sulfonamide derivative, followed by cyclization with a pyrazole precursor under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted imidazole and pyrazole derivatives .
Scientific Research Applications
1-Methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their fluorescent properties and are used in optical applications.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring structure and are studied for their anticancer activities.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-15-8-10(12-9-15)20(18,19)14-4-5-16-6-7-17-11(16)2-3-13-17/h2-3,6-9,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWJYHKZKPDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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